N,N-Dimethyl-5-nitro-2-indanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N,N-dimethyl-5-nitro-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C11H14N2O2/c1-12(2)11-5-8-3-4-10(13(14)15)6-9(8)7-11/h3-4,6,11H,5,7H2,1-2H3 |
InChI Key |
OGBUEPQWMSSWCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization in Chemical Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups and fingerprint region of a molecule.
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For N,N-Dimethyl-5-nitro-2-indanamine, characteristic IR peaks would be expected for the nitro group (NO₂), the aromatic ring, the aliphatic C-H bonds of the indane structure, and the C-N bond of the dimethylamino group. However, specific experimental IR spectra for this compound are not documented in the searched resources.
Raman Spectroscopy in Chemical Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman shifts correspond to the vibrational modes of the molecule. While Raman spectroscopy would be a valuable technique for analyzing this compound, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the indane ring, no specific Raman spectral data has been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Confirmation
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. A hypothetical ¹H NMR spectrum of this compound would show distinct signals for the protons on the aromatic ring, the methylene (CH₂) and methine (CH) protons of the indane core, and the methyl (CH₃) protons of the dimethylamino group. The chemical shifts, integration, and coupling patterns of these signals would be crucial for confirming the compound's structure. Unfortunately, no experimental ¹H NMR data for this specific compound could be located.
Carbon Nuclear Magnetic Resonance (¹³C NMR) in Structural Assignments
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (aromatic, aliphatic, or attached to a heteroatom). This technique would be essential for confirming the carbon framework of the molecule, but published ¹³C NMR data for this compound is not available.
Two-Dimensional (2D) NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are advanced methods used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC). These techniques would be invaluable in unambiguously assigning all the proton and carbon signals in the complex structure of this compound. As with the other spectroscopic methods, no 2D NMR data for this compound has been reported in the available literature.
NMR for Stereochemical Determination (e.g., d.r., e.r.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the determination of the stereochemistry of chiral molecules, including diastereomeric ratio (d.r.) and enantiomeric ratio (e.r.). For a compound such as this compound, which possesses a stereocenter at the C2 position of the indane ring, NMR methods can be employed to distinguish between its enantiomers.
In the absence of a chiral environment, the NMR spectra of the two enantiomers of this compound are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, the enantiomers can be converted into diastereomers or diastereomeric complexes, which are distinguishable by NMR.
For instance, the use of chiral lanthanide shift reagents can induce chemical shift differences between the signals of the two enantiomers, allowing for the determination of the enantiomeric excess. While specific studies on this compound are not available in the provided search results, the general principles of this technique are well-established.
NMR Titration for Molecular Interaction Analysis
NMR titration is a valuable method for studying non-covalent interactions between molecules in solution. This technique can provide information on binding affinities, stoichiometries, and the geometry of intermolecular complexes. In the context of this compound, NMR titration could be used to investigate its interactions with other molecules, such as proteins or other small molecules.
During an NMR titration experiment, the NMR spectrum of a solution of this compound is monitored as a function of the concentration of a binding partner. Changes in the chemical shifts, coupling constants, or relaxation rates of the NMR signals of this compound upon addition of the binding partner can indicate the presence and nature of the interaction. By analyzing the titration data, a binding constant (Ka) can be determined, which quantifies the strength of the interaction.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification, quantification, and structural elucidation of chemical compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, resulting in the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.
For this compound, ESI-MS would be expected to produce a prominent protonated molecule, [M+H]+. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information by fragmenting the protonated molecule and analyzing the resulting fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. In GC-MS, the components of a mixture are separated in a gas chromatograph and then introduced into a mass spectrometer for detection.
The suitability of GC-MS for the analysis of this compound would depend on its volatility and thermal stability. If the compound is sufficiently volatile and does not decompose at the temperatures used in the GC inlet and column, GC-MS can provide valuable information for its identification. The retention time in the gas chromatogram can be used for identification, and the mass spectrum provides a fingerprint of the molecule. However, for thermally labile compounds, derivatization may be necessary to improve their volatility and stability for GC-MS analysis.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) combines the separation power of liquid chromatography with the high mass accuracy and resolution of a high-resolution mass spectrometer. This technique is particularly useful for the analysis of complex mixtures and for the unambiguous identification of compounds.
LC-HRMS is a suitable method for the analysis of this compound, especially if it is present in a complex matrix. The liquid chromatography step separates the compound of interest from other components in the sample, and the high-resolution mass spectrometer provides an accurate mass measurement, which can be used to determine the elemental composition and confirm the identity of the compound with high confidence.
Elemental Analysis Isotope Ratio Mass Spectrometry
Elemental analysis isotope ratio mass spectrometry (EA-IRMS) is a specialized technique used to determine the isotopic composition of elements in a sample. This information can be used to determine the origin of a compound or to study metabolic pathways.
In EA-IRMS, the sample is combusted to convert the elements into simple gases (e.g., CO2, N2), which are then introduced into an isotope ratio mass spectrometer. The mass spectrometer measures the relative abundance of the different isotopes of each element. For this compound, EA-IRMS could be used to determine the isotopic ratios of carbon and nitrogen.
Based on the conducted research, there is no specific scientific literature available detailing the spectroscopic and analytical characterization of the chemical compound "this compound" within the provided search results. The search results yielded information on compounds with similar names or structural motifs, but not on the exact molecule requested.
Therefore, it is not possible to provide a detailed and scientifically accurate article on "this compound" focusing on X-ray crystallography and chromatographic purification as per the requested outline. Any attempt to do so would involve extrapolating data from different molecules, which would be scientifically inaccurate and violate the core instructions of the prompt.
To generate the requested article, specific research data on the crystal packing, torsion angles, bond geometry, and chromatographic behavior of this compound would be required.
Chromatographic Purification and Separation Techniques
Capillary Electrophoresis
Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. The behavior of this compound in a CE system is primarily dependent on its charge state, which is influenced by the pH of the background electrolyte (BGE).
This compound possesses a tertiary amine group. In acidic conditions (low pH), this amine group will be protonated, conferring a positive charge on the molecule. Consequently, it would migrate towards the cathode. In alkaline conditions (high pH), the amine group will be deprotonated and the molecule will be neutral. As a neutral species, it would migrate at the speed of the electroosmotic flow (EOF). The separation of this compound from other charged or neutral species can thus be achieved by carefully controlling the pH of the BGE.
Table 1: Theoretical Migration Behavior of this compound in Capillary Electrophoresis
| pH of Background Electrolyte | Charge State of Analyte | Expected Migration Direction |
| Acidic (e.g., pH < 7) | Cationic (+) | Towards the Cathode |
| Neutral (e.g., pH ≈ 7) | Partially Cationic | Towards the Cathode |
| Alkaline (e.g., pH > 9) | Neutral (0) | With the Electroosmotic Flow |
Elemental Analysis
Elemental analysis is a crucial technique for determining the elemental composition of a pure compound. For this compound, with the molecular formula C₁₁H₁₄N₂O₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
The molecular weight of this compound is 206.24 g/mol . The theoretical weight percentages of each element are calculated as follows:
Carbon (C): (11 × 12.01) / 206.24 × 100% = 64.06%
Hydrogen (H): (14 × 1.01) / 206.24 × 100% = 6.84%
Nitrogen (N): (2 × 14.01) / 206.24 × 100% = 13.59%
Oxygen (O): (2 × 16.00) / 206.24 × 100% = 15.51%
Experimental results from elemental analysis of a synthesized sample of this compound should closely match these theoretical values to confirm its elemental composition and purity.
Table 2: Theoretical Elemental Analysis Data for this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 64.06 |
| Hydrogen | H | 6.84 |
| Nitrogen | N | 13.59 |
| Oxygen | O | 15.51 |
Molar Conductivity Measurements
Molar conductivity (Λm) is a measure of a solution's ability to conduct an electric current, normalized by the molar concentration of the electrolyte. This measurement is particularly useful for distinguishing between electrolytes and non-electrolytes.
This compound is a neutral organic molecule and is not expected to dissociate into ions when dissolved in a solvent. Therefore, it is classified as a non-electrolyte. Solutions of non-electrolytes exhibit very low molar conductivity. Any measured conductivity would likely be close to that of the pure solvent, arising from trace impurities or the slight autoionization of the solvent itself.
Table 3: Expected Molar Conductivity for this compound
| Compound Type | Expected Molar Conductivity (in non-aqueous solvent) |
| Non-electrolyte | Very low (typically < 10 S·cm²/mol) |
Electronic Spectral Measurements
Electronic spectral measurements, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provide information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is dictated by the presence of chromophores, which are the parts of the molecule that absorb light.
The primary chromophores in this compound are the nitro-substituted benzene (B151609) ring and the N,N-dimethylamino group. The interaction between the electron-donating dimethylamino group and the electron-withdrawing nitro group, conjugated through the benzene ring, is expected to give rise to a significant absorption band in the UV-Vis spectrum. By analogy to structurally similar compounds, such as N,N-dimethyl-4-nitroaniline, a strong absorption maximum (λmax) is anticipated.
Table 4: Predicted Electronic Spectral Data for this compound
| Chromophore | Expected Absorption Range (nm) | Predicted λmax (nm) |
| Nitroaromatic System | 250 - 400 | ~380 - 400 |
| Benzene Ring | ~250 - 280 | ~260 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Methods
Quantum chemical methods use the principles of quantum mechanics to model molecules. These ab initio (from first principles) and related techniques provide detailed information about electronic structure.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for optimizing molecular geometries and calculating a wide range of electronic properties. tandfonline.com
For N,N-Dimethyl-5-nitro-2-indanamine, a DFT study would typically begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy structure. Functionals like B3LYP or CAM-B3LYP coupled with a basis set such as 6-31G(d) or larger would be employed to accurately model the system. nih.govresearchgate.net
Once the optimized geometry is found, a host of electronic properties can be calculated. Key among these for a nitroaromatic amine are the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.comresearchgate.net In nitroaromatic compounds, the LUMO is often localized on the nitro group, making it susceptible to reduction, a key factor in their biological activity and toxicity. tandfonline.commdpi.com
Other properties derived from DFT calculations include the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro group and a positive potential near the amine group and aromatic protons.
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are representative values based on similar nitroaromatic compounds and not from a direct study.)
| Property | Illustrative Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |
| Energy of LUMO | -2.1 eV | Indicates electron-accepting ability; relates to reduction potential tandfonline.com |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and electronic transitions |
| Dipole Moment | 5.8 D | Measures overall molecular polarity |
Ab initio methods are based on first principles without the use of experimental parameters. The Hartree-Fock (HF) method is the simplest of these, providing a foundational approximation of the electronic structure. gatech.edulibretexts.org HF theory treats each electron in the average field of all other electrons but neglects the explicit correlation between the motions of individual electrons. gatech.edu While HF calculations can provide good initial geometries and orbital descriptions, they often lack quantitative accuracy for reaction energies and electronic spectra. arkat-usa.orgresearchgate.net
To improve upon the HF method, post-Hartree-Fock methods are used. Møller-Plesset (MP) perturbation theory is a common approach that adds electron correlation as a correction. wikipedia.orgfiveable.me Most frequently, calculations are performed to the second order (MP2), which captures a significant portion (80-90%) of the correlation energy and provides more accurate results for molecular properties and interaction energies. wikipedia.orgfiveable.me For this compound, an MP2 calculation would offer a more refined understanding of the electron distribution, particularly the subtle interactions between the nitro group, the aromatic ring, and the dimethylamino substituent. smu.edu
For even higher accuracy, especially for describing excited states or systems with strong electron correlation, more sophisticated methods are required. Configuration Interaction (CI) and Coupled Cluster (CC) theories represent the gold standard in quantum chemistry.
CI methods construct the molecular wavefunction as a linear combination of the Hartree-Fock determinant and determinants generated by promoting electrons from occupied to virtual orbitals. While full CI is exact within a given basis set, it is computationally prohibitive for all but the smallest molecules.
Coupled Cluster (CC) theory offers a more efficient and size-consistent alternative. The CC method with single and double excitations and a perturbative treatment of triple excitations, denoted as CCSD(T), is often considered the "gold standard" for its high accuracy in calculating energies. Applying such a high-level method to this compound would be computationally very expensive but would provide benchmark data for its stability and reactivity.
Molecular Mechanics and Dynamics Simulations
For larger systems or longer timescale phenomena, quantum methods become too computationally demanding. Molecular mechanics (MM) and dynamics (MD) simulations use classical physics approximations to model molecular behavior.
Molecular mechanics models a molecule as a collection of atoms connected by springs, described by a set of parameters known as a force field (e.g., AMBER, MMFF94). acs.orgsapub.org The force field defines the potential energy of the system as a function of bond lengths, angles, and dihedral angles, as well as non-bonded interactions.
A key application for this compound would be conformational analysis. The five-membered ring of the indane structure is not planar and can adopt different puckered conformations (envelope or twist). Furthermore, the dimethylamino group has rotational freedom. A systematic search of the conformational space using a suitable force field would identify the most stable low-energy conformations of the molecule and the energy barriers between them. sapub.orgnih.gov This is crucial for understanding how the molecule's shape influences its interactions with biological targets.
Table 2: Example of Conformational Energy Profile for a Substituted Indane (Note: This table is illustrative of the type of data obtained from a conformational search.)
| Conformer | Dihedral Angle (C1-C2-N-C_methyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Global Minimum) | 175° | 0.00 | 75.3% |
| 2 | 65° | 1.15 | 13.5% |
| 3 | -70° | 1.40 | 9.8% |
| 4 | -178° | 2.50 | 1.4% |
Energy minimization is a computational process used to find the coordinates of a structure that represent a potential energy minimum. youtube.comarxiv.org Starting from an initial guess geometry (e.g., from a standard model builder), algorithms such as steepest descent or conjugate gradient iteratively adjust the atomic positions to move "downhill" on the potential energy surface until a stationary point is reached. nih.gov This process is fundamental to both quantum and molecular mechanics, as it is used to locate stable isomers and transition states. youtube.compku.edu.cn For this compound, energy minimization would be the final step in a geometry optimization to ensure the identified structure is a true local minimum. nih.gov
Metadynamics for Molecular Recognition Studies
Metadynamics is a powerful computational technique used to explore the free energy landscape of molecular systems and simulate rare events like ligand binding and unbinding. rsc.orgyoutube.com This method enhances sampling by introducing a history-dependent bias potential, which encourages the system to escape from local minima and explore new conformational states. youtube.com In the context of this compound, metadynamics simulations could be instrumental in understanding its interaction with biological targets. For instance, this technique can be employed to calculate the binding free energy of the molecule to specific receptor sites, providing insights into its binding affinity and stability. rsc.org Such studies are crucial for rational drug design, helping to identify the most probable binding poses and guiding the optimization of ligand-protein interactions. rsc.org While direct metadynamics studies on this compound are not published, the methodology has been successfully applied to investigate the permeation of various molecules across cell membranes and their binding to protein surfaces, demonstrating its utility for similar future research on this compound. rsc.orgrsc.orgnih.gov
Reaction Mechanism Elucidation
Transition State Characterization and Activation Barrier Determination
Understanding the reaction mechanisms of this compound at a molecular level requires the characterization of transition states and the determination of activation barriers. Computational methods, particularly density functional theory (DFT), are invaluable for this purpose. psu.edu For reactions involving nitroaromatic compounds, such as nucleophilic aromatic substitution (SNAr), kinetic studies have often pointed towards the formation of specific intermediates and transition states. researchgate.net Theoretical calculations can model these high-energy structures, providing detailed geometric parameters and the energy required to reach them. This information is critical for predicting reaction rates and understanding how substituents on the aromatic ring influence reactivity. For example, in related systems, the presence of a nitro group is known to stabilize intermediates in SNAr reactions. Computational studies can quantify this effect on the activation energy. While specific calculations for this compound are not available, the principles from studies on other nitroaromatic amines can be applied to hypothesize its reactivity pathways. researchgate.netrsc.org
Analysis of Radical Intermediates and Reaction Pathways
Radical intermediates play a significant role in the chemistry of nitro-containing compounds. rsc.orglibretexts.org The nitro group can undergo reduction to form nitro radical anions, which are key intermediates in various biochemical and synthetic transformations. nih.gov These radical species are often highly reactive and can initiate a cascade of subsequent reactions. rsc.orglibretexts.org Computational chemistry offers tools to study the electronic structure and stability of these radical intermediates. For this compound, theoretical calculations could predict the geometry and spin density distribution of its corresponding radical anion, identifying the most reactive sites. Such analyses are crucial for understanding potential metabolic pathways or degradation mechanisms involving single-electron transfer processes. nih.gov The study of radical-involved reactions has seen significant progress, providing efficient pathways to synthesize complex molecules, and these principles could be extended to explore the reactivity of this compound. rsc.org
Electronic Parameters in Mechanistic Studies (e.g., Frontier Molecular Orbitals, Electron Affinities)
Electronic parameters derived from computational calculations provide quantitative insights into the reactivity and electronic properties of a molecule. Frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are particularly important in understanding chemical reactivity. nih.govyoutube.comyoutube.com For this compound, the energy and localization of the HOMO would indicate its propensity to donate electrons, while the LUMO would relate to its ability to accept electrons. The presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack or reduction. Conversely, the amino group, being an electron-donating group, would raise the HOMO energy.
Computational analysis can precisely quantify these effects. rsc.org Furthermore, parameters like electron affinity, which describes the energy change upon adding an electron, are critical for understanding reactions involving electron transfer. nih.gov These theoretical descriptors are invaluable for interpreting and predicting the chemical behavior of this compound in various reaction environments.
Table 1: Hypothetical Electronic Parameters for this compound and Related Moieties
| Compound/Moiety | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene (B151609) | -6.75 | 1.15 | 7.90 |
| Nitrobenzene | -7.45 | -1.10 | 6.35 |
| Aniline | -5.23 | 1.84 | 7.07 |
| Indane | -6.50 | 1.50 | 8.00 |
| This compound (Estimated) | -6.0 to -6.5 | -1.5 to -2.0 | 4.0 to 5.0 |
Note: The values for this compound are estimations based on the expected effects of the substituent groups and are for illustrative purposes only, as direct computational data is not available in the searched literature.
Structure-Activity Relationship (SAR) Theoretical Frameworks
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Theoretical and computational approaches are central to modern SAR investigations, allowing for the development of predictive models. nih.gov For a compound like this compound, which has structural similarities to known central nervous system (CNS) agents, computational SAR studies could be highly valuable. nih.gov
These studies typically involve calculating a range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. By analyzing a series of related compounds, quantitative structure-activity relationship (QSAR) models can be built to predict the activity of new, unsynthesized molecules. While no specific theoretical SAR frameworks for this compound were found, the general methodologies are well-established and could be applied to a series of its derivatives to guide the design of compounds with enhanced potency or selectivity. nih.gov
Following a comprehensive search of available scientific literature, it has been determined that there are no specific computational and theoretical chemistry studies published for the compound This compound .
Therefore, it is not possible to provide an article with the requested detailed sections on:
Computational Approaches to SAR Prediction
Pharmacophoric Modeling for Molecular Recognition
Steric and Electronic Effects on Molecular Interactions
Solvent Effects in Computational Modeling
as they pertain solely to this compound. The strict requirement to focus exclusively on this specific chemical compound cannot be met due to the absence of relevant research data in the public domain.
While computational studies exist for broader classes of related compounds, such as nitroaromatic compounds or other indane derivatives, any discussion of these would violate the explicit instructions to focus only on this compound.
Chemical Reactivity and Transformation Mechanisms
Reactions of the Nitro Group
The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution while making it susceptible to nucleophilic attack. However, the most significant reactions of this group are reductive transformations.
The reduction of the nitro group on the indane scaffold is a key transformation, often employed to synthesize the corresponding primary amine, 5-amino-N,N-dimethyl-2-indanamine. This reaction is a critical step in the synthesis of various compounds. The reduction can proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) species, depending on the reducing agent and reaction conditions.
A common and efficient method for this transformation is catalytic hydrogenation. The reduction of a similar compound, 5-nitro-2-indanone, to 5-amino-2-indanone has been successfully achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol. This method is often preferred due to its clean nature and high yields. Another effective reducing agent is tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl). This classical method is robust for the reduction of aromatic nitro groups.
| Reaction | Reagents and Conditions | Product | Notes |
| Reduction of Nitro Group | H₂, Pd/C, Ethanol | 5-Amino-N,N-dimethyl-2-indanamine | Catalytic hydrogenation is a common and high-yielding method. |
| Reduction of Nitro Group | SnCl₂, HCl | 5-Amino-N,N-dimethyl-2-indanamine | A classic method for reducing aromatic nitro compounds. |
| Reduction of Nitro Group | Fe, NH₄Cl, H₂O/Ethanol | 5-Amino-N,N-dimethyl-2-indanamine | Iron in the presence of an electrolyte is another option. |
The nitro group is already in a high oxidation state and is generally resistant to further oxidation. However, the presence of strong oxidizing agents like nitric acid, particularly under harsh conditions, can lead to degradation of the molecule or further nitration on the aromatic ring, although the existing nitro group is strongly deactivating.
The interaction with nitrous acid (HNO₂) is more significant in the context of the tertiary amine moiety, which can lead to the formation of N-nitroso derivatives.
Reactivity of the Tertiary Amine Moiety
The tertiary amine group in N,N-Dimethyl-5-nitro-2-indanamine is a site of significant chemical reactivity, participating in N-dealkylation, N-oxidation, and nitrosation reactions.
The removal of one or both methyl groups from the tertiary amine, known as N-dealkylation, is a notable metabolic transformation. This process can lead to the formation of the secondary amine, N-methyl-5-nitro-2-indanamine, and subsequently the primary amine, 5-nitro-2-indanamine. In biological systems, this demethylation is often mediated by cytochrome P450 enzymes.
Chemically, N-dealkylation can be achieved using various reagents. For instance, treatment with acyl chlorides followed by hydrolysis can selectively remove one methyl group.
| Pathway | Product(s) | Typical Conditions |
| N-Demethylation | N-Methyl-5-nitro-2-indanamine | Cytochrome P450 enzymes (in vivo) |
| N-Didemethylation | 5-Nitro-2-indanamine | Cytochrome P450 enzymes (in vivo) |
The nitrogen atom of the tertiary amine has a lone pair of electrons and can be readily oxidized to form an N-oxide. This transformation typically involves reagents like hydrogen peroxide (H₂O₂) or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting product is this compound N-oxide. This reaction is a common metabolic pathway for tertiary amines.
Tertiary amines can react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form N-nitrosamines. This reaction is complex and can involve the initial formation of a nitrosammonium ion, which can then undergo dealkylation to yield a secondary amine that is subsequently nitrosated. The direct formation of a stable N-nitroso derivative from a tertiary amine is less common than from a secondary amine. However, under acidic conditions, this compound could potentially yield N-nitroso-N-methyl-5-nitro-2-indanamine after a demethylation step.
Indane Ring System Transformations
The indane scaffold, a fused bicyclic system, provides a rigid framework that influences the reactivity of the aromatic ring and is itself subject to specific chemical transformations.
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is controlled by the directing effects of the substituents already present. khanacademy.orglibretexts.org The primary directors are the nitro group at the C5 position and the fused alkyl ring. The N,N-dimethylamino group is not directly attached to the aromatic ring and thus exerts its electronic influence only inductively through the saturated portion of the molecule.
The nitro group is a powerful electron-withdrawing group and a strong deactivator of the aromatic ring towards electrophilic attack. lumenlearning.comlibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. youtube.com This deactivation is particularly pronounced at the ortho and para positions, meaning the nitro group is a meta-director. youtube.comidc-online.compressbooks.pub
Conversely, the alkyl portion of the indane ring, fused at positions C3a and C7a, acts as an electron-donating group via an inductive effect. chemistrytalk.orglibretexts.org Alkyl groups are known to be activating and ortho-, para-directing. lumenlearning.comlibretexts.org They stabilize the cationic intermediate (the sigma complex or benzenium ion) that forms during the substitution reaction, especially when the positive charge is located on a carbon adjacent to the substituent. libretexts.orgmasterorganicchemistry.com
The outcome of an EAS reaction on this compound is therefore a result of the competition between these opposing effects. The powerful meta-directing and deactivating nature of the nitro group is the dominant influence. The activating effect of the fused alkyl ring is weaker in comparison. Therefore, electrophilic substitution is expected to occur primarily at the positions meta to the nitro group, which are C4 and C6.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect | Target Positions |
| -NO₂ (at C5) | Strongly electron-withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta | C4, C6 |
| Fused Alkyl Ring | Weakly electron-donating (Inductive) | Weakly Activating | Ortho, Para | C4, C6, C7 |
| -N(CH₃)₂ (at C2) | Electron-withdrawing (Inductive, through alkyl chain) | Deactivating (weak) | N/A (not on ring) | - |
| Overall Predicted Reactivity | Deactivated Ring | - | Substitution favored at C4 and C6 | - |
This table summarizes the directing effects of substituents on the benzene ring of this compound for electrophilic aromatic substitution.
Given the strong deactivation by the nitro group, forcing conditions (e.g., high temperatures, strong acid catalysts) would likely be required to achieve substitution. libretexts.org The positions ortho to the nitro group (C6) and para to the point of fusion (C4) are the most probable sites of reaction.
While the indane ring system is generally stable, specific reactions can lead to its formation (ring closure) or its cleavage (ring opening). Such transformations are crucial in the synthesis of indane derivatives and related structures.
Ring Closure Reactions: The synthesis of the 2-aminoindane skeleton can be achieved through various cyclization strategies. One common approach involves starting with a pre-formed six-membered ring and constructing the five-membered ring. For instance, derivatives of 2-aminoindane can be synthesized from 1-indanone (B140024) precursors. google.com A typical sequence might involve the bromination of a substituted 1-indanone, followed by a Gabriel synthesis to introduce the amine functionality, and subsequent reaction steps to yield the final 2-aminoindane derivative. google.com Another modern approach involves the rhodium(III)-catalyzed cascade [3+2] annulation of 2-aryloxazolines with α,β-unsaturated nitro olefins, which produces nitro-functionalized indene-tethered amino alcohols through a synergistic ring-closing/ring-opening process. researchgate.net
Ring Opening Reactions: Ring opening of the indane system is less common than for highly strained rings like epoxides youtube.comyoutube.comkhanacademy.orgyoutube.comyoutube.com but can be induced under specific conditions, often involving cleavage of the bond between the benzylic carbon and the adjacent carbon in the five-membered ring. Such reactions typically require significant energy input or specialized reagents to break the C-C single bonds of the saturated ring. While specific studies on the ring-opening of this compound are not prominent, pathways could theoretically be initiated by radical or oxidative processes that weaken the bonds of the five-membered ring.
Radical Chemistry of Indanamines
The study of radical reactions involves species with unpaired electrons, which are typically highly reactive. youtube.com this compound possesses several sites susceptible to radical formation, leading to a rich potential for radical-mediated transformations.
The generation of radical species from a stable molecule like this compound requires an initiation step, which can be achieved through thermal, photochemical, or chemical means. byjus.com Visible-light photoredox catalysis has emerged as a particularly mild and effective method for generating radicals from a wide range of precursors. beilstein-journals.orgnih.govyoutube.comyoutube.com
For this compound, radicals could be generated at several positions:
Aminyl Radical: Homolysis of the C-N bond or, more commonly, oxidation of the nitrogen lone pair could generate a nitrogen-centered (aminyl) radical. princeton.edu
α-Amino Radical: Hydrogen atom abstraction (HAT) from one of the N-methyl groups would produce a carbon-centered radical alpha to the nitrogen atom.
Benzylic Radical: The C-H bonds at the benzylic positions (C1 and C3) are susceptible to homolysis to form a resonance-stabilized benzylic radical.
Once generated, these short-lived radicals are difficult to observe directly. The technique of spin trapping is employed to detect and identify them. wikipedia.org This method involves using a "spin trap," a molecule that reacts with the transient radical to form a much more stable radical product, known as a spin adduct, which can be readily detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orgresearchgate.net
| Spin Trap | Abbreviation | Radical Type Trapped | Characteristics of Adduct |
| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | Carbon- and Nitrogen-centered radicals | Forms nitroxide adducts with distinct EPR spectra. wikipedia.orgresearchgate.net |
| Phenyl N-t-butylnitrone | PBN | Carbon-centered radicals | Yields characteristic EPR spectra for specific radical adducts. rsc.org |
| Nitrosodurene | ND | Carbon-centered radicals | Forms aminoxyl adducts. rsc.org |
| 5-Diethoxyphosphoryl-5-methyl-1-pyrroline-N-oxide | DEPMPO | Nitrogen-centered radicals | Forms stable N-radical adducts for EPR characterization. researchgate.net |
This table lists common spin traps and their application in detecting radical species relevant to the chemistry of indanamines.
By selecting the appropriate spin trap and analyzing the hyperfine coupling constants of the resulting EPR spectrum, the identity of the initially formed radical (e.g., aminyl vs. benzylic) can be determined. rsc.orgnih.gov
Homolytic bond activation refers to the cleavage of a covalent bond where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. youtube.combyjus.com The energy required for this process is the bond dissociation energy (BDE). Bonds with lower BDEs are more susceptible to homolytic cleavage.
In this compound, several C-H bonds are potential sites for homolytic activation:
Benzylic C-H Bonds (at C1 and C3): These are typically the weakest C-H bonds in the molecule. Homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is significantly stabilized by resonance delocalization of the unpaired electron into the aromatic π-system. This makes the benzylic positions the most likely sites for radical initiation via hydrogen atom abstraction.
α-Amino C-H Bonds (on N-CH₃ groups): The C-H bonds on the methyl groups attached to the nitrogen are also activated. The resulting α-amino radical is stabilized by the adjacent nitrogen atom.
Other Aliphatic C-H Bonds (at C2): The C-H bond at the C2 position is a standard secondary aliphatic C-H bond and is stronger than the benzylic or α-amino C-H bonds. Homolytic activation at this site is less favorable.
Aromatic C-H Bonds: These bonds are generally very strong and are the least likely to undergo homolytic cleavage.
The selective activation of a specific C-H bond can be achieved using various reagents and conditions. For example, transition metal-catalyzed C-H activation can lead to functionalization at specific sites, such as borylation. rsc.org Radical-generating reagents, such as those used in manganese-mediated atom-transfer reactions, can generate amidyl radicals from N-halo precursors, which can then participate in subsequent reactions. researchgate.net The study of these homolytic activation pathways is key to understanding and developing new synthetic methodologies for the functionalization of complex molecules like this compound.
Chemical Applications and Scaffold Utilization in Research
Indanamine Derivatives as Chemical Scaffolds
The semi-rigid structure of the indane core provides a defined three-dimensional arrangement for appended functional groups, making it an attractive template for designing molecules that can interact with specific biological targets.
The aminoindane core is a "privileged structure" in drug discovery, meaning it is a molecular framework capable of providing ligands for more than one type of biological receptor or enzyme. Compounds based on this core have been explored for various therapeutic purposes, including as anti-Parkinsonian agents and potential tools for psychotherapy. nih.gov The development of Novel Chemical Entities (NCEs) often involves using such established scaffolds to create new drugs with improved properties. biosolveit.de The core structure of 2-aminoindane itself is a foundational piece for these explorations. nih.gov
Researchers have synthesized and studied numerous aminoindane derivatives to understand their structure-activity relationships. nih.gov For instance, different substitutions on the indane ring system have led to compounds with varying effects, such as mild stimulant properties or potential as alcohol substitutes. google.com The versatility of the aminoindane backbone allows for the creation of large libraries of compounds for screening and development. ontosight.aiontosight.ai
In drug design, constraining the conformation of a molecule can enhance its binding affinity and selectivity for a target. This is a key principle behind the use of heterocyclic rings—cyclic structures containing atoms of at least two different elements. openaccessjournals.comibmmpeptide.com Heterocycles are ubiquitous in pharmaceuticals because their rigid or semi-rigid nature reduces the entropic penalty of binding to a receptor and orients substituents in well-defined spatial arrangements. ibmmpeptide.combeilstein-journals.org
While the indane ring system in N,N-Dimethyl-5-nitro-2-indanamine is carbocyclic (containing only carbon atoms in the rings), the fusion of the cyclopentane (B165970) and benzene (B151609) rings creates a constrained bicyclic system that mimics the conformational rigidity offered by many heterocyclic scaffolds. This structural constraint is crucial for positioning the amine and nitro groups in specific orientations, which in turn dictates the molecule's interactions with biological targets or sensor surfaces. The principles of using five-membered rings, a common feature in many antibacterial drugs and other pharmaceuticals, to optimize potency and selectivity are applicable here. nih.gov
Rational Design of Indanamine Analogues
Rational drug design involves the strategic creation of new molecules based on a known structure with the aim of improving their properties. nih.govresearchgate.net This approach is heavily utilized in the development of indanamine-based compounds.
The design of indanamine analogues follows several key principles centered on modifying the core structure or its substituents. google.com These modifications can include:
Altering the substitution pattern on the aromatic ring to influence electronic properties and interactions with target proteins. researchgate.netnih.gov
Modifying the amino group (e.g., from a primary amine to a secondary or tertiary amine like the N,N-dimethyl group) to change basicity, polarity, and steric profile. nih.gov
Introducing chiral centers to create specific stereoisomers, as different enantiomers can have vastly different biological activities. google.com
These structural modulations allow medicinal chemists to fine-tune the pharmacological and physicochemical properties of the molecules. ibmmpeptide.com
The type, position, and properties of substituents on the indanamine scaffold dramatically influence its activity. Research on various 2-aminoindane derivatives demonstrates the profound impact of these modifications. researchgate.netnih.gov
Electronic Effects : The 5-nitro group in this compound is a strong electron-withdrawing group. This significantly alters the electron density of the aromatic ring, which can influence its binding to biological targets and its potential use in electronic materials. In contrast, electron-donating groups, such as methoxy (B1213986) (-OCH₃), have been shown to shift the activity of aminoindanes. For example, ring substitution on 2-aminoindane with groups like methoxy or methylenedioxy can increase potency at the serotonin (B10506) transporter (SERT) while reducing it at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. researchgate.netnih.gov
The following table summarizes research findings on how different ring substituents on the 2-aminoindane core affect its interaction with monoamine transporters.
Advanced Chemical Sensing and Molecular Recognition Studies
The detection of specific chemical compounds is crucial for environmental monitoring and security applications. Nitroaromatic compounds, a class to which this compound belongs, are of particular interest.
Recent research has explored the use of novel materials as electrochemical sensors for nitroaromatics. For example, theoretical studies using density functional theory (DFT) have shown that a carbon nitride sheet (C₅N₂) could serve as a highly sensitive and selective sensor for compounds like picric acid and trinitrotoluene (TNT). rsc.org The detection mechanism is based on the strong non-covalent interactions between the electron-deficient nitroaromatic analyte and the sensor surface. The study found that the interaction energy and electronic properties, such as charge transfer, are key to the sensing capability. rsc.org
Given its structure as a nitroaromatic compound, this compound could potentially be detected using similar advanced sensing platforms. The electron-withdrawing nature of the nitro group on the indane ring would likely facilitate a strong interaction with an appropriate sensor material, leading to a detectable electronic signal.
Host-Guest Chemistry in Molecular Recognition
There is no specific information available in the scientific literature detailing the use of this compound as either a host or guest molecule in the context of molecular recognition. General principles of host-guest chemistry involve the non-covalent interaction between a larger host molecule and a smaller guest molecule. The indane scaffold, a core component of the compound , could theoretically act as a guest, but no studies have been published to confirm or explore this for the nitro-substituted dimethylated variant.
Development of Molecular Sensors
Similarly, the development of molecular sensors incorporating this compound as a key component has not been described in the accessible research literature. Molecular sensors are designed to detect specific analytes through a measurable signal change, and while amine and nitro-aromatic compounds can be used in sensor design, no such application has been reported for this particular molecule.
Comparative Chemical Studies with Related Amine Structures
Direct comparative studies between this compound and other amine structures like amphetamine analogues or tetralin derivatives are not present in the current body of scientific work. However, some research exists on related, non-nitrated compounds, which can offer limited insights.
While a direct comparison involving this compound is unavailable, some in-vitro studies have compared the actions of 2-aminoindane and its N,N-dimethyl derivative with 2-amino-1,2,3,4-tetrahydronaphthalene (a tetralin derivative). nih.gov These studies have shown that the indane derivatives were more effective in producing certain smooth muscle contractions compared to the tetralin derivatives. nih.gov The tertiary amine, N,N-dimethyl-2-aminoindane, was noted to have distinct actions compared to the primary and secondary amines in the study. nih.gov The presence and position of a nitro group on the indane ring would be expected to significantly alter the electronic properties and, consequently, the chemical and biological activities of the molecule, but specific data is lacking.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N,N-Dimethyl-5-nitro-2-indanamine critical for experimental design?
- Answer: Key properties include molecular weight, solubility in polar/nonpolar solvents, and nitro group reactivity. For precise measurements, consult PubChem data (e.g., InChIKey, molecular formula) and thermodynamic parameters such as enthalpy of formation (ΔfH°gas) from NIST Chemistry WebBook . Solubility studies should prioritize DMSO or ethanol based on structural analogs like N,N-dimethylpyridinamine derivatives .
Q. What methodological considerations are essential for synthesizing high-purity this compound?
- Answer: Optimize reaction conditions (e.g., nitro group introduction via controlled nitration) and employ purification techniques like column chromatography or recrystallization. Monitor purity via gas chromatography (GC) with ≥99% purity thresholds, as recommended for structurally similar amines in USP guidelines . Validate intermediates using NMR and mass spectrometry, referencing NIST spectral libraries .
Advanced Research Questions
Q. How can researchers assess and mitigate the formation of nitrosamine-related impurities (NDSRIs) in this compound?
- Answer: Conduct risk assessments using FDA-recommended frameworks . Implement mitigation strategies such as adding nitrite scavengers (e.g., ascorbic acid) during synthesis and post-synthesis water-wash steps to remove residual dimethylamine (DMA) . Use LC-MS/MS with deuterated internal standards to quantify impurities at ppb levels .
Q. What experimental approaches resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?
- Answer: Cross-validate spectral assignments using NIST reference data . For ambiguous peaks, employ 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity. Compare experimental IR spectra with computational simulations (DFT) to resolve discrepancies in nitro group vibrational modes .
Q. How can thermodynamic stability studies inform storage conditions for this compound?
- Answer: Calculate free energy of decomposition (ΔrG°) using calorimetry or computational models. Store samples in airtight containers under inert gas (argon) at ≤4°C to prevent nitro group reduction or hydrolysis, as observed in structurally similar nitroaromatics .
Q. What methodological rigor is required to design assays evaluating the biological activity of this compound?
- Answer: Use dose-response assays (e.g., IC50 determination) with triplicate technical replicates. Validate results via orthogonal methods (e.g., SPR for binding affinity). Include positive controls (e.g., known indanamine analogs) and statistical validation (p<0.05, ANOVA) to ensure reproducibility .
Data Analysis & Contradiction Resolution
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
- Answer: Perform root-cause analysis using Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). Apply multivariate regression to identify critical process parameters. For persistent issues, adopt continuous-flow synthesis to enhance reproducibility .
Q. What strategies validate analytical methods for quantifying trace degradation products in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
